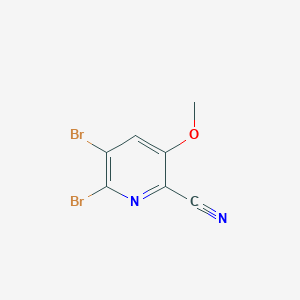

5,6-Dibromo-3-methoxypyridine-2-carbonitrile

Description

Properties

IUPAC Name |

5,6-dibromo-3-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O/c1-12-6-2-4(8)7(9)11-5(6)3-10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEIHAOXWAVIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1C#N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-methoxypyridine-2-carbonitrile typically involves the bromination of 3-methoxypyridine-2-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5th and 6th positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination reaction .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5,6-Dibromo-3-methoxypyridine-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized forms of the pyridine ring, such as pyridine N-oxides.

Reduction Products: Reduced forms of the nitrile group, such as amines.

Coupling Products: Biaryl compounds formed through the coupling of the pyridine ring with aryl boronic acids.

Scientific Research Applications

Chemistry: 5,6-Dibromo-3-methoxypyridine-2-carbonitrile is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it a useful intermediate in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,6-Dibromo-3-methoxypyridine-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share key features with 5,6-Dibromo-3-methoxypyridine-2-carbonitrile, such as cyano substituents and fused heterocyclic systems:

Key Observations :

- Electron-withdrawing groups: Bromine and cyano substituents in the target compound enhance electrophilic reactivity compared to analogs with methyl or furan groups .

- Steric effects: The 3-methoxy group may reduce steric hindrance compared to bulkier substituents like 4-cyanobenzylidene in compound 11b .

Spectral and Physicochemical Data

Insights :

- The cyano group’s IR absorption is consistent across analogs (~2200 cm⁻¹).

- Higher melting points in fused-ring systems (e.g., compound 12) suggest greater crystallinity compared to simpler pyridines.

Biological Activity

5,6-Dibromo-3-methoxypyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features two bromine atoms at the 5th and 6th positions, a methoxy group at the 3rd position, and a nitrile group at the 2nd position on the pyridine ring. This unique structure contributes to its reactivity and potential biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound may act as a substrate in chemical reactions or as an inhibitor in biochemical pathways. Specifically, its derivatives have been shown to interact with enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating significant antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .

- Enzyme Inhibition : The compound's derivatives have shown inhibitory activity against specific kinases and receptors. For example, some related compounds exhibit strong inhibition of FLT3 kinase activity with low nanomolar IC50 values, highlighting their potential as therapeutic agents in leukemia treatment .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxicity of various methoxypyridine derivatives, including those related to this compound. The results indicated that certain derivatives displayed promising antiproliferative effects with IC50 values ranging from 1 to 5 µM against multiple cancer cell lines .

- Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could modulate key signaling pathways involved in cancer progression. For instance, they were found to downregulate cyclin D1 and matrix metalloproteinase 9 (MMP9) expression levels, which are crucial for tumor growth and metastasis .

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line |

|---|---|---|

| Antiproliferative | <10 | HepG2 |

| Antiproliferative | <10 | DU145 |

| Antiproliferative | <10 | MBA-MB-231 |

| FLT3 Kinase Inhibition | 7.89 | In vitro studies |

Q & A

Q. What are the common synthetic routes for preparing 5,6-Dibromo-3-methoxypyridine-2-carbonitrile?

A typical method involves sequential functionalization of a pyridine-carbonitrile scaffold. For example, bromination of 3-methoxypyridine-2-carbonitrile precursors can be achieved using brominating agents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions. Reaction optimization, such as solvent choice (e.g., acetic anhydride/acetic acid mixtures) and catalysts (e.g., sodium acetate), is critical to avoid over-bromination . Intermediate characterization via NMR and IR spectroscopy ensures regioselectivity at the 5,6-positions.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on multi-spectral analysis:

- ¹H/¹³C NMR : Methoxy (-OCH₃) protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons (if present) show splitting patterns dependent on substitution .

- IR Spectroscopy : A nitrile (-CN) stretch near 2220 cm⁻¹ and methoxy C-O stretches around 1250 cm⁻¹ are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for similar carbonitriles) confirm the molecular formula .

Q. What precursors are used to synthesize pyridine-carbonitrile derivatives like this compound?

Key precursors include 3-methoxypyridine-2-carbonitrile or halogenated pyridines. Substitution reactions (e.g., bromination) or condensation with aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) are common . Anthranilic acid or thiouracil derivatives may serve as intermediates for fused-ring systems .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyridine-carbonitrile precursors be addressed?

Regioselectivity is influenced by electronic and steric factors. The methoxy group at position 3 directs electrophilic substitution to adjacent positions (4, 5, or 6). Controlled bromination at 5,6-positions requires:

Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated pyridine-carbonitriles?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

Q. How should contradictory spectral data (e.g., NMR splitting vs. X-ray results) be reconciled?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences. Mitigation strategies:

- Variable-temperature NMR : Detects conformational changes.

- DFT calculations : Compare theoretical/experimental spectra to validate proposed structures.

- Complementary techniques : Pair SC-XRD with solid-state NMR for crystal vs. solution comparisons .

Q. What methodologies assess the biological activity of this compound derivatives?

- Enzyme assays : Measure inhibition of target enzymes (e.g., kinases) via fluorescence or colorimetric readouts.

- Cellular studies : Cytotoxicity (MTT assay) and apoptosis markers (Annexin V) evaluate therapeutic potential.

- Molecular docking : Predict binding modes to receptors using PyMOL or AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.